molecular formula C33H43N3O9S2 B12760442 1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate CAS No. 116738-09-1

1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate

Cat. No.: B12760442
CAS No.: 116738-09-1
M. Wt: 689.8 g/mol
InChI Key: UZXQADWXZLMWIG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.

Industrial Production Methods

Industrial production of this compound may involve high-throughput docking of a compound collection in the ATP-binding site of human enzymes, followed by selective activation and coupling reactions . The process is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as protein kinase CK2. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme and preventing its activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(4-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)butyl)-, dimethanesulfonate is unique due to its specific substitution pattern and the presence of the dimethanesulfonate group

Properties

CAS No.

116738-09-1

Molecular Formula

C33H43N3O9S2

Molecular Weight

689.8 g/mol

IUPAC Name

2-[4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]butyl]isoindole-1,3-dione;methanesulfonic acid

InChI

InChI=1S/C31H35N3O3.2CH4O3S/c35-30-27-15-7-8-16-28(27)31(36)34(30)18-10-9-17-32-19-21-33(22-20-32)23-24-37-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;2*1-5(2,3)4/h1-8,11-16,29H,9-10,17-24H2;2*1H3,(H,2,3,4)

InChI Key

UZXQADWXZLMWIG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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